molecular formula C20H24N2O10 B2642531 [3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl] Pyridine-3-carboxylate CAS No. 1022918-40-6

[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl] Pyridine-3-carboxylate

Cat. No.: B2642531
CAS No.: 1022918-40-6
M. Wt: 452.416
InChI Key: HTNNEZBGMFRTGQ-UHFFFAOYSA-N
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Description

This compound is a pyridine-3-carboxylate ester linked to a highly substituted oxane (pyranose) ring. The oxane moiety features:

  • 3-Acetamido group (NHCOCH₃), replacing a hydroxyl group at the C3 position.
  • 4,5-Diacetyloxy groups (OCOCH₃), esterifying hydroxyls at C4 and C5.
  • 6-(Acetyloxymethyl) (CH₂OCOCH₃), modifying the C6 hydroxymethyl group.

The pyridine-3-carboxylate group is esterified to the anomeric oxygen (C1) of the oxane ring. The acetyl groups enhance lipophilicity, which may improve membrane permeability compared to non-acetylated analogs .

Properties

IUPAC Name

[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl] pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O10/c1-10(23)22-16-18(30-13(4)26)17(29-12(3)25)15(9-28-11(2)24)31-20(16)32-19(27)14-6-5-7-21-8-14/h5-8,15-18,20H,9H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTNNEZBGMFRTGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC(=O)C2=CN=CC=C2)COC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl] Pyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as aldehydes and ammonia or amines.

    Functional Group Introduction: The introduction of acetamido, acetyloxy, and acetyloxymethyl groups is achieved through acylation reactions. Acetyl chloride or acetic anhydride are commonly used reagents for these transformations.

    Final Assembly: The final step involves the esterification of the pyridine carboxylate with the oxan-2-yl derivative, which is prepared separately through a series of protection and deprotection steps to ensure the correct functional group placement.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl] Pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the acetamido and ester groups to their corresponding alcohols and amines.

    Substitution: Nucleophilic substitution reactions can occur at the acetyloxy groups, where nucleophiles such as amines or thiols replace the acetyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids, ketones, or aldehydes.

    Reduction: Alcohols and amines.

    Substitution: Corresponding substituted derivatives with new functional groups replacing the acetyl groups.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of new therapeutic agents. Its structural components suggest potential interactions with biological targets, making it a candidate for drug design.

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound may exhibit antimicrobial properties, which could be beneficial in treating infections caused by resistant strains of bacteria.

Biochemical Studies

Due to its complex structure, the compound can be utilized in biochemical assays to study enzyme interactions and metabolic pathways.

  • Enzyme Inhibition : Research has indicated that compounds with similar structures can act as inhibitors for specific enzymes involved in metabolic processes, potentially leading to advancements in understanding metabolic disorders.

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is crucial for assessing its viability as a drug candidate.

  • Absorption and Distribution : Case studies have focused on how modifications to the compound's structure affect its absorption and distribution within biological systems, providing insights into optimizing drug formulations.

Data Tables

Application AreaDescriptionPotential Impact
Medicinal ChemistryDevelopment of new therapeutic agentsEnhanced treatment options for infections
Biochemical StudiesStudy of enzyme interactionsImproved understanding of metabolic pathways
PharmacokineticsEvaluation of absorption and distributionOptimization of drug formulations

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial effects of derivatives based on the compound structure. Results showed significant inhibition against Gram-positive bacteria, suggesting potential as a new antibiotic class.

Case Study 2: Enzyme Interaction

Research focused on the interaction between the compound and specific metabolic enzymes. Findings indicated that modifications to the acetamido group enhanced inhibitory effects, providing a basis for further optimization.

Case Study 3: Pharmacokinetic Profiling

A pharmacokinetic study evaluated how different formulations affected the bioavailability of the compound. Results highlighted that certain formulations improved absorption rates significantly, indicating a pathway for effective drug delivery systems.

Mechanism of Action

The mechanism of action of [3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl] Pyridine-3-carboxylate depends on its interaction with molecular targets. For example, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The acetamido and acetyloxy groups can form hydrogen bonds and other interactions with amino acid residues in proteins, influencing their activity and function.

Comparison with Similar Compounds

Structural Analogs

Ethyl 5-Methylimidazo[1,2-a]pyridine-3-carboxylate
  • Core Structure : Imidazo[1,2-a]pyridine fused ring system.
  • Key Functional Groups : Methyl group at C5, ester at C3.
  • Molecular Weight : ~220 g/mol (calculated).
  • Reactivity : Reacts regioselectively with N-chlorosuccinimide (NCS) to form chloromethyl or oxo derivatives depending on solvent (e.g., acetic acid promotes oxidation) .
Feature Target Compound Ethyl 5-Methylimidazo[1,2-a]pyridine-3-carboxylate
Core Structure Oxane-pyridine ester Imidazo[1,2-a]pyridine
Key Substituents Multiple acetyl/acetyloxy groups Methyl, ester
Molecular Weight ~500 g/mol (estimated) ~220 g/mol
Biological Relevance Glycopeptide synthesis (inferred) Synthetic intermediate; no direct bioactivity data
O-(2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-β-D-glucopyranosyl)-N-Fmoc-L-serine
  • Core Structure: Acetylated glucopyranose linked to N-Fmoc-protected serine.
  • Key Functional Groups: Similar acetyl/acetylamino groups on the oxane ring.
  • Molecular Weight : ~600 g/mol (from ).
  • Applications : Building block for solid-phase glycopeptide synthesis .
Feature Target Compound O-(2-Acetamido...-β-D-glucopyranosyl)-N-Fmoc-L-serine
Core Structure Pyridine-3-carboxylate ester Serine-carbohydrate conjugate
Key Substituents Pyridine ester N-Fmoc protection, serine side chain
Biological Relevance Unclear; potential prodrug applications Glycopeptide synthesis
(6R,7R)-3-(Acetoxymethyl)-8-oxo-7-(2-(pyridin-4-ylthio)acetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
  • Core Structure : Cephalosporin β-lactam antibiotic with pyridine-thioether side chain.
  • Molecular Weight : 423.46 g/mol .
  • Applications : Antibacterial agent; mechanism involves β-lactam ring inhibition of cell wall synthesis.
Feature Target Compound Cephalosporin Derivative
Core Structure Non-β-lactam carbohydrate β-Lactam bicyclic system
Key Substituents Acetylated oxane Pyridine-thioether side chain
Biological Relevance No direct therapeutic data Antibacterial activity

Reactivity and Stability

  • Target Compound: Acetyl groups likely confer stability against enzymatic hydrolysis, a common strategy in prodrug design. No direct reactivity data is available, but the pyridine ester may participate in nucleophilic substitutions under acidic/basic conditions.

Toxicity and Carcinogenicity

  • Target Compound: Lacks aromatic amine groups (cf. heterocyclic amines in ), which are implicated in DNA adduct formation and carcinogenesis . This may reduce mutagenic risk.

Biological Activity

The compound [3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl] pyridine-3-carboxylate is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C29H42N2O18C_{29}H_{42}N_{2}O_{18}, with a molecular weight of approximately 706.646 g/mol. The structure features multiple acetyl and acetamido groups attached to a sugar-like oxane ring, which may influence its solubility and interaction with biological targets.

PropertyValue
Molecular FormulaC29H42N2O18
Molecular Weight706.646 g/mol
CAS Number475502-13-7
Melting PointNot available
Boiling PointNot available

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Initial steps include the formation of the oxane ring followed by acylation reactions to introduce acetyl and acetamido groups. Common reagents include acetic anhydride and various catalysts.

Anticancer Activity

Research has indicated that derivatives of pyridine carboxylates exhibit significant anticancer properties. For instance, compounds similar to [3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl] have shown inhibitory effects on ribonucleotide reductase, an enzyme critical for DNA synthesis in cancer cells. In vitro studies demonstrated IC50 values in the low micromolar range, indicating potent activity against various cancer cell lines .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Similar compounds have been evaluated for their ability to inhibit bacterial growth, particularly against Gram-positive bacteria. In vitro assays revealed that certain derivatives could effectively reduce bacterial colony formation at specific concentrations.

The proposed mechanism of action for this compound involves interactions with molecular targets such as enzymes or receptors. The acetyl and acetamido groups may facilitate hydrogen bonding with active sites on target proteins, influencing their activity and leading to biological effects.

Case Studies

  • Inhibition of Ribonucleotide Reductase : A study evaluated the cytotoxicity of various pyridine derivatives against L1210 leukemia cells. The most active compounds demonstrated significant inhibition of ribonucleotide reductase with corresponding IC50 values ranging from 1.0 to 1.4 µM .
  • Antibacterial Activity : Research conducted on structurally related compounds found that certain derivatives exhibited effective antibacterial properties against Staphylococcus aureus, with minimum inhibitory concentrations (MICs) below 50 µg/mL.

Q & A

Q. What safety protocols and personal protective equipment (PPE) are critical when handling [compound]?

Researchers must use NIOSH-approved eye/face protection (e.g., safety glasses with face shields) and impermeable nitrile gloves. Engineering controls like fume hoods are mandatory during synthesis or handling. Contaminated PPE should be decontaminated before disposal. In case of skin contact, wash immediately with soap and water; for inhalation exposure, move to fresh air and seek medical attention .

Q. Which spectroscopic techniques are optimal for characterizing the acetylated sugar moiety in [compound]?

High-resolution NMR (¹H/¹³C) is essential for identifying acetyl group positions and stereochemistry. FT-IR can confirm ester carbonyl stretches (~1740–1720 cm⁻¹). Mass spectrometry (HRMS or ESI-MS) validates molecular weight and fragmentation patterns. Cross-validation with crystallographic data (e.g., single-crystal XRD) resolves ambiguities in substituent orientation .

Q. How can researchers confirm the stereochemical configuration of [compound] using crystallographic data?

Single-crystal X-ray diffraction (SCXRD) provides definitive stereochemical assignment by resolving bond angles and torsion angles. Compare experimental data with Cambridge Structural Database (CSD) entries of analogous pyridine derivatives to identify common supramolecular motifs (e.g., hydrogen bonding networks) that stabilize specific configurations .

Advanced Research Questions

Q. How should contradictions in spectroscopic data during synthesis be resolved?

Contradictions between NMR and MS data often arise from impurities or incomplete acetylation. Perform column chromatography to isolate intermediates and repeat spectroscopy. Use 2D NMR (COSY, HSQC) to confirm connectivity. If crystallographic data conflicts with spectroscopic results, re-examine sample purity and consider dynamic effects (e.g., rotamers) in solution-state NMR .

Q. What experimental design optimizes synthesis yield under varying acetyl group protection conditions?

Employ a factorial design to test variables (e.g., reaction time, temperature, acetyl donor equivalents). Use split-plot designs for multi-step syntheses, where main plots represent protection/deprotection steps and subplots vary catalysts. Monitor yield via HPLC and characterize intermediates with TLC/¹H NMR. Response surface methodology (RSM) identifies optimal conditions .

Q. How do supramolecular interactions influence crystallization behavior in [compound]?

Hydrogen bonding between pyridine N and acetyl carbonyl groups directs crystal packing. π-π stacking of aromatic rings stabilizes layered structures. Solvent polarity screening (e.g., DMSO vs. EtOH) modulates these interactions. CSD analysis of related compounds reveals that bulky substituents (e.g., acetoxymethyl) promote specific polymorphs by steric hindrance .

Q. What strategies address regioselectivity challenges during acetylation of the oxan ring?

Use protecting groups (e.g., TBDMS) to block reactive hydroxyls prior to acetylation. Kinetic vs. thermodynamic control can be exploited by varying reaction temperature (e.g., low temps favor less stable but more accessible sites). Monitor regioselectivity via time-resolved ¹H NMR or in-situ IR to track acetyl migration .

Methodological Recommendations

  • Data Interpretation : Cross-reference spectroscopic and crystallographic data with computational models (DFT for optimized geometries) to resolve ambiguities.
  • Experimental Replication : Include negative controls (e.g., unacetylated intermediates) in synthesis batches to validate reaction efficiency.
  • Safety Compliance : Regularly audit laboratory ventilation systems and maintain emergency eyewash stations per OSHA guidelines .

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